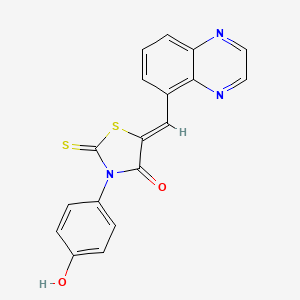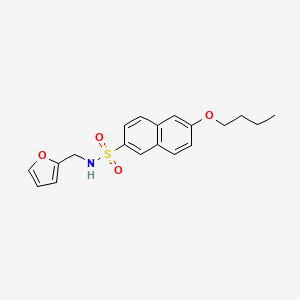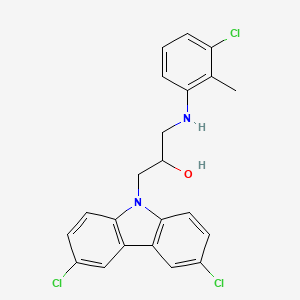
1-Ethoxyphenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxyphenazine is an organic compound belonging to the phenazine family, characterized by its nitrogen-containing heterocyclic structure. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The ethoxy group attached to the phenazine core enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
1-Ethoxyphenazine can be synthesized through several methods, including:
Wohl–Aue Method: This involves the condensation of o-phenylenediamine with glyoxal in the presence of an acid catalyst.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Oxidative Cyclization: This involves the oxidative cyclization of diphenylamines or 1,2-diaminobenzene.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of phenazine precursors.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
1-Ethoxyphenazine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenazine core.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or chloroform, and controlled temperatures. Major products formed from these reactions include quinone derivatives, dihydrophenazine derivatives, and substituted phenazines.
Scientific Research Applications
1-Ethoxyphenazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethoxyphenazine involves its ability to modulate redox states within cells. It can generate reactive oxygen species (ROS) that induce oxidative stress, leading to cell death in microbial and cancer cells . The compound targets cellular components like DNA, proteins, and lipids, disrupting their normal functions and triggering apoptosis .
Comparison with Similar Compounds
1-Ethoxyphenazine can be compared with other phenazine derivatives such as:
1-Methoxyphenazine: Similar in structure but with a methoxy group instead of an ethoxy group.
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
The uniqueness of this compound lies in its enhanced solubility and reactivity due to the ethoxy group, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-ethoxyphenazine |
InChI |
InChI=1S/C14H12N2O/c1-2-17-13-9-5-8-12-14(13)16-11-7-4-3-6-10(11)15-12/h3-9H,2H2,1H3 |
InChI Key |
ZNELEQPCAHGCJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=NC3=CC=CC=C3N=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate](/img/structure/B12208210.png)
![Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12208214.png)

![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12208237.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12208245.png)
![N-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethyl]furan-2-carboxamide](/img/structure/B12208260.png)
![(2E)-3-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B12208263.png)

![({5-[(2-Chlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene](/img/structure/B12208267.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B12208277.png)
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(furan-2-yl)methanone](/img/structure/B12208282.png)
![3-[4-(morpholin-4-ylsulfonyl)phenyl]-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B12208285.png)

